2-Bromo-6-phenoxypyridine
Overview
Description
2-Bromo-6-phenoxypyridine is a heterocyclic compound that belongs to the pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-phenoxypyridine can be synthesized through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 2,6-dibromopyridine with phenol in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenoxy radicals.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenoxy radicals and quinones.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
2-Bromo-6-phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenoxypyridine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound can also interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-methoxypyridine
- 4-Phenoxypyridine
- 3-Phenoxypyridine
- 5-Nitro-2-phenoxypyridine
Uniqueness
2-Bromo-6-phenoxypyridine is unique due to its combination of a bromine atom and a phenoxy group attached to the pyridine ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. Compared to similar compounds, this compound offers a broader range of applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
Record name | 2-bromo-6-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83247-00-1 | |
Record name | 2-bromo-6-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that 2-Bromo-6-phenoxypyridine forms 4-phenoxy-2-methylpyrimidine when reacting with potassium amide. Can you elaborate on the mechanism of this unusual ring transformation?
A1: The research describes that the reaction proceeds through an attack of the amide ion at the carbon atom in the 4-position of this compound. [] This attack is followed by a ring-opening event between carbon atoms 3 and 4, leading to a reactive intermediate. Finally, this intermediate undergoes ring closure, but instead of reforming the pyridine structure, it forms the observed pyrimidine derivative, 4-phenoxy-2-methylpyrimidine. [] This specific example emphasizes the potential for unexpected rearrangements and ring transformations in halogenopyridine chemistry under strongly basic conditions.
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